molecular formula C12H11F3N2O B4726909 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B4726909
M. Wt: 256.22 g/mol
InChI Key: OHQBMJKDZOXXCB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a 3,4-dimethylphenyl substituent at position 1 and a trifluoromethyl (-CF₃) group at position 3 of the pyrazole ring (Figure 1). Pyrazole derivatives are widely studied due to their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3,4-dimethylphenyl moiety contributes steric bulk and electronic effects that may influence binding interactions in biological systems .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-7-3-4-9(5-8(7)2)17-11(18)6-10(16-17)12(13,14)15/h3-6,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQBMJKDZOXXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethylphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction typically proceeds under acidic conditions and may require a catalyst to enhance the reaction rate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features, physical properties, and biological activities of the target compound with related pyrazole derivatives:

Compound Name Substituents (Position) Melting Point (°C) Rf Value (Solvent System) Biological Activity/Application Reference
1-(3,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol 1: 3,4-dimethylphenyl; 3: -CF₃ Not reported Not reported Potential therapeutic applications* -
1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol 1: 4-fluorophenyl; 3: -CF₃ Not reported - Protease inhibitor (SARS-CoV-2 Mpro)
3-(4-Fluorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol 1: pyridin-2-yl; 3: 4-fluorophenyl 163 ± 1 - Immune checkpoint (PD-1/PD-L1) inhibitor
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline 1: 3,4-dimethylphenyl; 5: 4-butyloxyphenyl 126–130 0.87 (petroleum ether:EtOAc, 4:1) Not specified
Eltrombopag (Drug) 3,4-dimethylphenyl in core structure Not reported - Thrombopoietin receptor agonist

Notes:

  • This is critical for interactions with biological targets . 3,4-Dimethylphenyl: Provides steric bulk and moderate electron-donating effects, which may improve binding affinity in hydrophobic pockets of enzymes or receptors . Alkoxy/aryloxy groups (e.g., butyloxy): Increase lipophilicity and may influence pharmacokinetic properties .

Physicochemical Properties

  • Melting Points : Pyrazoline derivatives with alkoxy groups () exhibit melting points of 121–130°C, while pyrazol-5-ols with aromatic substituents () melt at higher temperatures (163–204°C), likely due to stronger intermolecular hydrogen bonding .
  • Chromatographic Behavior : Rf values of 0.87–0.89 (petroleum ether:EtOAc) for alkoxy-substituted pyrazolines suggest moderate polarity, comparable to the target compound if similar substituents are present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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